what is the chemical structure of 1-Oxo Colterol-d9
what is the chemical structure of 1-Oxo Colterol-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol, which itself is a derivative of the known β2-adrenergic receptor agonist, Colterol. Given the limited publicly available data on this specific isotopically labeled compound, this document synthesizes information on its constituent parts: the "1-Oxo Colterol" structure and the "d9" isotopic labeling. The guide covers the chemical structure, physicochemical properties, and the presumed biological context of its parent compounds. A representative experimental protocol for a receptor binding assay is provided to illustrate a potential application in research. Furthermore, this guide details the canonical β2-adrenergic signaling pathway, the presumed mechanism of action, through a descriptive summary and a mandatory Graphviz visualization. This document is intended to serve as a foundational resource for professionals in pharmacology and medicinal chemistry.
Chemical Structure and Properties
1-Oxo Colterol is a derivative of Colterol, a β-adrenergic agonist.[1] The "-d9" suffix in 1-Oxo Colterol-d9 indicates that nine hydrogen atoms on the N-tert-butyl group have been replaced by deuterium (B1214612) atoms. This isotopic labeling is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the molecule or alter its metabolic profile.
The chemical identity of 1-Oxo Colterol is 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone. The key structural difference from Colterol is the oxidation of the secondary alcohol on the ethylamino chain to a ketone.
Below is a table summarizing the key chemical properties of 1-Oxo Colterol and its deuterated analog, with data for the parent compound Colterol provided for context.
| Property | 1-Oxo Colterol | 1-Oxo Colterol-d9 | Colterol |
| IUPAC Name | 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone[2] | 2-([1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino)-1-(3,4-dihydroxyphenyl)ethanone | 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol[3] |
| Synonyms | 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone | N/A | N-tert-Butylarterenol; N-tert-Butylnoradrenaline |
| Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₈D₉NO₃ | C₁₂H₁₉NO₃ |
| Molecular Weight | 223.27 g/mol | 232.33 g/mol | 225.28 g/mol |
| SMILES | CC(C)(C)NCC(=O)c1ccc(O)c(O)c1 | C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NCC(=O)c1ccc(O)c(O)c1 | CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |
| CAS Number | 105644-17-5 | N/A | 18866-78-9 |
| Physical Form | Neat Solid | Solid | Solid |
| Stability Note | Air Sensitive | N/A | N/A |
Presumed Mechanism of Action: The β2-Adrenergic Signaling Pathway
As a derivative of Colterol, a known β2-adrenoreceptor agonist, 1-Oxo Colterol-d9 is presumed to exert its biological effects through interaction with the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily. The activation of β2-AR initiates a cascade of intracellular signaling events.
The canonical pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response. In smooth muscle cells, for instance, this results in muscle relaxation, which is the basis for the bronchodilatory effects of β2-AR agonists.
In addition to the primary Gs coupling, the β2-AR can also couple to an inhibitory G protein (Gi). This can lead to alternative signaling outcomes, including the activation of the mitogen-activated protein kinase (MAPK) pathway, and can serve as a mechanism for signal modulation or desensitization.
The following diagram illustrates the canonical Gs-mediated β2-adrenergic signaling pathway.
